![molecular formula C13H10N2O3 B5509719 2-(2-furyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B5509719.png)
2-(2-furyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole
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Description
The compound "2-(2-furyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole" is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in material science. The oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, is a critical feature contributing to the compound's properties and reactivity.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including those with furyl and methoxyphenyl substituents, involves cyclization reactions under various conditions. For example, the synthesis of similar compounds has been achieved through cyclization of furancarboxylic acid and aroyl hydrazines in the presence of phosphorus oxychloride under microwave irradiation, offering high yield and simplified work-up procedures (Li Zheng, 2004).
Scientific Research Applications
Antibacterial and Antimycobacterial Activities
- A study on the synthesis of furan compounds demonstrated that 5-[2-(5-Nitro-2-furyl)-1-(4-nitrophenyl)vinyl]-1,3,4-oxadiazoles exhibited strong antibacterial activities against Staphylococcus aureus, highlighting the potential of oxadiazole compounds in antibacterial applications (Hirao, Kato, & Hirota, 1971).
- Another research on the synthesis and biological evaluation of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles revealed potent inhibitory activity against various Gram-positive and Gram-negative bacteria, suggesting the usefulness of these compounds in treating bacterial infections (Reddy et al., 2013).
- Oxadiazole mannich bases were synthesized and evaluated for antimycobacterial activity against M. tuberculosis, with some compounds showing promising activity, indicating their potential in tuberculosis treatment (Ali & Shaharyar, 2007).
Corrosion Inhibition
- The corrosion inhibition properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole for mild steel in sulfuric acid medium were explored, showing high efficiency as a corrosion inhibitor due to its adsorption on the metal surface. This suggests the compound's utility in protecting metals from corrosion (Bouklah et al., 2006).
properties
IUPAC Name |
2-(furan-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-16-10-6-3-2-5-9(10)12-14-15-13(18-12)11-7-4-8-17-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWBKDLFOZDXNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole |
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